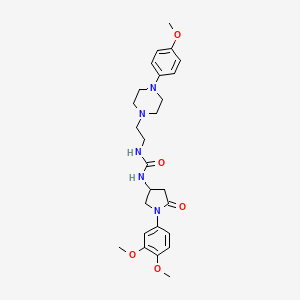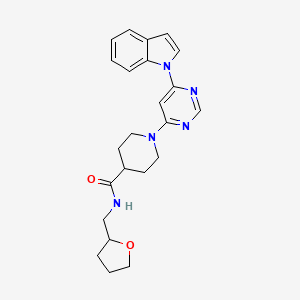![molecular formula C14H16FNO2S B2512520 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-59-2](/img/structure/B2512520.png)
8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with a bicyclic amine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.2.2]oct-2-ene and bicyclo[2.1.1]hexane. Compared to these, 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the sulfonyl group and the fluorine atom, which can significantly alter its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-10-9-11(15)5-8-14(10)19(17,18)16-12-3-2-4-13(16)7-6-12/h2-3,5,8-9,12-13H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAYNSOJLXIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2512441.png)
![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)
![2,4-DIETHYL 5-[(2Z)-2-{1-[(3-METHOXYPHENYL)CARBAMOYL]-2-(4-NITROPHENYL)-2-OXOETHYLIDENE}HYDRAZIN-1-YL]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2512447.png)
![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)
![4-Methyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2512451.png)
![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)
![2-{[(4-acetylphenyl)amino]methylidene}-5-methylcyclohexane-1,3-dione](/img/structure/B2512457.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)
